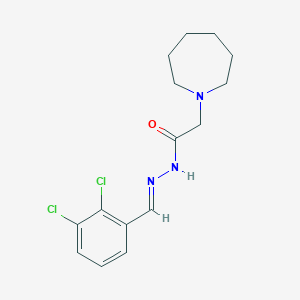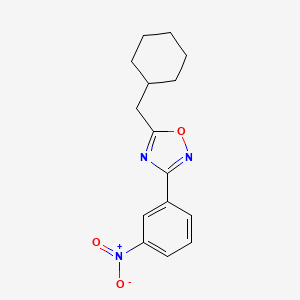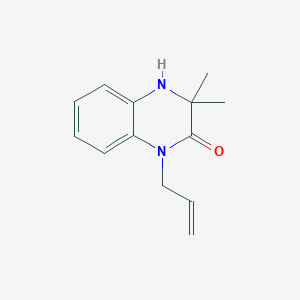![molecular formula C13H12N6 B5606740 2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)
2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolo[2,3-b]quinoxaline derivatives, including compounds with structures similar to 2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, involves complex reactions that often yield polarized dipolar chromophores with a CN group and a cyclic tertiary amino group at opposite termini. These molecules exhibit intense emission and solvatofluorochromism, suitable for bioimaging applications (Łukasz G. Łukasiewicz et al., 2016). The synthesis also involves iron-catalyzed oxidative coupling from unactivated methyl arene, leading to various pyrrolo[1,2-α]quinoxalines (Jiwon Ahn et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-b]quinoxaline derivatives is characterized by π-π interactions and solvatofluorochromism, influenced by the spatial arrangement of the CN group and the electron-donor moiety. X-ray structural analysis reveals dimers and π-stacks in these compounds, contributing to their unique photophysical properties (Piotr Goszczycki et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as nucleophilic cyclization and dimerization, to produce novel pyrroloquinoxaline derivatives. The reactions demonstrate the versatility and reactivity of the pyrrolo[2,3-b]quinoxaline skeleton in forming complex heterocyclic structures (A. S. Tyaglivy et al., 2013).
Physical Properties Analysis
The physical properties of pyrrolo[2,3-b]quinoxaline derivatives, such as solubility and emission intensity, are significantly influenced by the molecular structure. The presence of solvatofluorochromism indicates their potential for high-resolution bioimaging, highlighting distinct tissue morphology in biological samples (Łukasz G. Łukasiewicz et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to undergo various reactions leading to novel structures, are key features of these compounds. Their behavior in reactions, such as the formation of enamines and subsequent cyclization to yield pyridoquinoxalines, showcases their potential in synthesizing complex molecular structures (A. S. Tyaglivy et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds such as 2-amino-3-cyano-4h-chromenes and pyrrolo[2,3-b]quinoxaline have been reported to exhibit interesting potential pharmacological properties.
Mode of Action
It has been suggested that pyrrolo[2,3-b]quinoxaline with a 2-(2-aminoethyl)pyridine chain acts as a selective dual emissive intramolecular charge transfer (ict) receptor for zinc ion in acetonitrile . This interaction results in aggregation-induced emission enhancement (AIEE) in the solid state due to the formation of inter- or intra-molecular hydrogen bonds and aromatic donor–acceptor interaction with H- or J-aggregation .
Biochemical Pathways
It is known that similar compounds can interact with various targets, receptors, or microorganisms , suggesting that they may influence a range of biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit cytotoxicity and antimicrobial activities , suggesting that this compound may have similar effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-1-(2-aminoethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c14-5-6-19-12(16)8(7-15)11-13(19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-6,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJCTJYLTIDSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCN)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B5606664.png)

![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)

![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)
![ethyl 7-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5606717.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B5606725.png)
![4-{4-[(1R*,5S*)-3-azabicyclo[3.3.1]non-3-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5606726.png)
![methyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5606747.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)
![N-{(3S*,4R*)-1-[(5-acetyl-3-thienyl)acetyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5606771.png)
![3-chloro-1-(4-chlorophenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5606773.png)